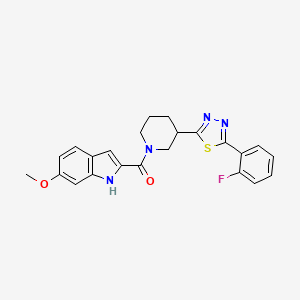

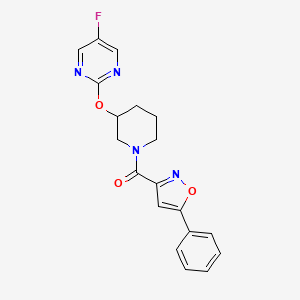

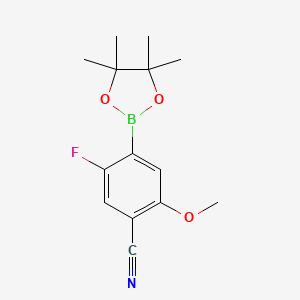

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as FIPI, is a small molecule inhibitor that has gained interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Exploration

- A study by Prasad et al. (2018) detailed the synthesis and structural characterization of a novel bioactive heterocycle related to the chemical structure . They explored its antiproliferative activity and conducted a Hirshfeld surface analysis to analyze intermolecular interactions in the solid state (Prasad et al., 2018).

Receptor Activation and Potential Antipsychotic Activity

- Liu et al. (2008) investigated ADX47273, a compound structurally related to "(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone", as a metabotropic glutamate receptor 5-selective positive allosteric modulator. The study highlighted its preclinical antipsychotic-like and procognitive activities, suggesting potential applications in treating psychiatric disorders (Liu et al., 2008).

Antimicrobial Activity

- Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic strains, indicating the potential of these structures in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticonvulsant Agents

- Malik and Khan (2014) explored the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents. Their findings showed significant anticonvulsant activities for some compounds, suggesting their potential in treating neurological disorders (Malik & Khan, 2014).

Crystal Structure and DFT Studies

- Karthik et al. (2021) conducted a synthesis, crystal structure analysis, and DFT study of related compounds, providing insights into the molecular structure and potential electronic properties of such molecules (Karthik et al., 2021).

Mechanism of Action

Target of Action

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex molecule that targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation, making it a significant target for therapeutic interventions.

Mode of Action

The interaction of this compound with its target, the serine/threonine-protein kinase B-raf, results in the inhibition of the protein’s activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is critical for cell division and differentiation. By inhibiting the serine/threonine-protein kinase B-raf, the compound disrupts this pathway, leading to downstream effects on cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation . By disrupting the normal signaling pathways within the cell, the compound can potentially halt the growth of cancer cells or other rapidly dividing cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target protein.

properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c20-14-10-21-19(22-11-14)26-15-7-4-8-24(12-15)18(25)16-9-17(27-23-16)13-5-2-1-3-6-13/h1-3,5-6,9-11,15H,4,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBWAAVQEOMELV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)

![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)